molecular formula C21H22FN3O3 B2602234 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 713506-80-0

5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2602234
CAS No.: 713506-80-0
M. Wt: 383.423
InChI Key: UVWDTBWNOGEWCF-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound. It features a pyrimido[4,5-b]quinoline core, which is a fused ring system incorporating both pyrimidine and quinoline structures. The presence of a fluorophenyl group and multiple methyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method is a one-pot, three-component reaction involving:

  • Starting Materials

    • 4-fluoroaniline
    • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
    • Urea or thiourea
  • Catalysts and Conditions

    • Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
    • Solvents like ethanol or acetic acid.
    • Reflux conditions for several hours to ensure complete reaction.

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimido[4,5-b]quinoline structure .

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Green Chemistry Approaches: Using recyclable catalysts and minimizing waste.

    Purification Techniques: Crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.

Major Products

    Oxidation: Formation of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione derivatives with additional carbonyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine

    Antimicrobial Agents: Investigated for antibacterial and antifungal properties.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The fluorophenyl group enhances its binding affinity to enzymes and receptors, while the pyrimido[4,5-b]quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid.

    Pyrimidine Derivatives: Including 5,6-dimethylpyrimidine-2,4-dione.

Uniqueness

    Structural Complexity: The combination of a fluorophenyl group and multiple methyl groups in a fused heterocyclic system is relatively unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.

    Biological Activity: Enhanced binding properties due to the fluorophenyl group make it a promising candidate for drug development.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWDTBWNOGEWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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